molecular formula C14H23F3N2O3 B1521111 Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate CAS No. 1185052-17-8

Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate

Cat. No. B1521111
CAS RN: 1185052-17-8
M. Wt: 324.34 g/mol
InChI Key: BYQGXFREFQXVKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate is a chemical compound that has attracted significant interest in the scientific community due to its unique properties and potential applications in various fields of research and industry. It is a specialty product for proteomics research .


Molecular Structure Analysis

The molecular formula of Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate is C14H23F3N2O3 . Its molecular weight is 324.34 g/mol.

Scientific Research Applications

Proteomics Research

Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate: is a specialty chemical used in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound can be utilized to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding protein functions and interactions within a biological system.

Material Science

Lastly, in material science, the compound’s properties could be harnessed to create novel materials with specific functions. For instance, it could be used to modify the surface properties of biomaterials or to create new polymers with potential applications in biotechnology.

Each of these applications demonstrates the versatility of Azepan-1-yl-piperidin-3-yl-methanonetrifluoroacetate in scientific research, highlighting its potential to contribute significantly to various fields of study. It’s important to note that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

azepan-1-yl(piperidin-3-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.C2HF3O2/c15-12(11-6-5-7-13-10-11)14-8-3-1-2-4-9-14;3-2(4,5)1(6)7/h11,13H,1-10H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQGXFREFQXVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2CCCNC2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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